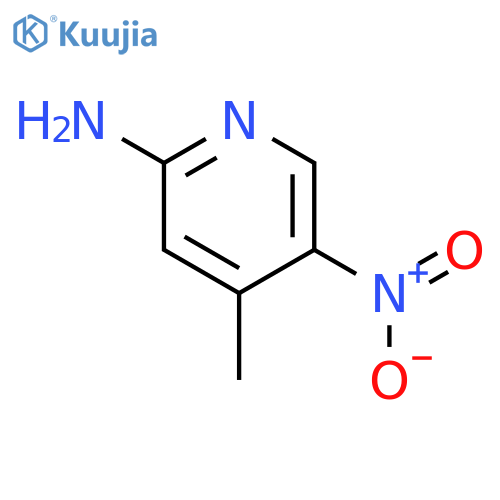

Cas no 21901-40-6 (4-Methyl-5-nitro-2-pyridinamine)

21901-40-6 structure

商品名:4-Methyl-5-nitro-2-pyridinamine

4-Methyl-5-nitro-2-pyridinamine 化学的及び物理的性質

名前と識別子

-

- 4-Methyl-5-nitropyridin-2-amine

- 2-Amino-4-methyl-5-nitropyridine

- 2-Amino-5-nitro-4-picoline

- 4-Methyl-5-nitro-2-p

- 4-Methyl-5-nitro-2-pyridinamine

- 2-Amino-4-Mythyl-5-NitroPyridine

- 2-Amino-5-nitro-4-methylpyridine

- 4-methyl-5-nitro-2-aminopyridine

- 4-methyl-5-nitropyridin-2-amine hydro chloride

- 4-methyl-5-nitro-pyridin-2-ylamine

- 4-Methyl-5-nitropyridine-2-amine

- 2-Amino-4-Methyl-5-Nitro pyridine

- 4-methyl-5-nitro-2-pyridylamine

- MLS002667539

- 2-PYRIDINAMINE, 4-METHYL-5-NITRO-

- GRBBNZYMXKTQAI-UHFFFAOYSA-N

- 4-methyl-5-nitropyridin-2-amin

- NSC52452

- 2-Amino-5-nitro-4-picoline (2-Amino-4-methyl-5-nitropyridine

- InChI=1/C6H7N3O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3,(H2,7,8

- BP-10511

- DTXSID20287770

- 4-Methyl-5-nitro-2-pyridinamine #

- SB35479

- CHEMBL3187059

- HY-W002060

- 2-Amino-4-methyl-5-nitropyridine, 98%

- EN300-51197

- 2-Amino-5-nitro-4-picoline (2-Amino-4-methyl-5-nitropyridine)

- 67476-69-1

- AM20070275

- SY004331

- Z1259273230

- FT-0611120

- 919475-22-2

- 21901-40-6

- SMR001557305

- CS-W002060

- HMS3079C14

- AKOS005145595

- SCHEMBL474593

- AC-1722

- PS-3242

- 2-amino-4-methyl-5-nitropyridin

- BCP22095

- NSC-52452

- W-201899

- MFCD00010692

- DB-010142

- STK504016

- A1638

-

- MDL: MFCD00010692

- インチ: 1S/C6H7N3O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3,(H2,7,8)

- InChIKey: GRBBNZYMXKTQAI-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1=C([H])N=C(C([H])=C1C([H])([H])[H])N([H])[H])=O

- BRN: 137695

計算された属性

- せいみつぶんしりょう: 153.05400

- どういたいしつりょう: 153.054

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 84.7

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- 色と性状: 不明2。密度(g/ml、25/4℃)

- 密度みつど: 1.3682 (rough estimate)

- ゆうかいてん: 222.0 to 226.0 deg-C

- ふってん: 351.9℃ at 760 mmHg

- フラッシュポイント: 166.6℃

- 屈折率: 1.6500 (estimate)

- ようかいど: Soluble in DMSO.

- PSA: 84.73000

- LogP: 1.98480

4-Methyl-5-nitro-2-pyridinamine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39-S36/37/39-S22

-

危険物標識:

- セキュリティ用語:S22;S26;S36/37/39

- 危険レベル:IRRITANT

- リスク用語:R20/21/22; R36/37/38

4-Methyl-5-nitro-2-pyridinamine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Methyl-5-nitro-2-pyridinamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0466529443-25g |

4-Methyl-5-nitro-2-pyridinamine |

21901-40-6 | 98%(HPLC) | 25g |

¥ 564.7 | 2024-07-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19729-25g |

2-Amino-4-methyl-5-nitropyridine, 98% |

21901-40-6 | 98% | 25g |

¥7875.00 | 2023-02-09 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1297-500g |

4-Methyl-5-nitro-pyridin-2-ylamine |

21901-40-6 | 97% | 500g |

¥4155.41 | 2025-02-21 | |

| Enamine | EN300-51197-0.5g |

4-methyl-5-nitropyridin-2-amine |

21901-40-6 | 97% | 0.5g |

$21.0 | 2023-06-24 | |

| TRC | M325180-2.5g |

4-Methyl-5-nitro-2-pyridinamine |

21901-40-6 | 2.5g |

$ 125.00 | 2022-06-04 | ||

| abcr | AB172593-10 g |

2-Amino-4-methyl-5-nitropyridine, 98%; . |

21901-40-6 | 98% | 10 g |

€77.40 | 2023-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-XW900-25g |

4-Methyl-5-nitro-2-pyridinamine |

21901-40-6 | 98% | 25g |

330CNY | 2021-05-10 | |

| abcr | AB172593-25 g |

2-Amino-4-methyl-5-nitropyridine, 98%; . |

21901-40-6 | 98% | 25 g |

€95.30 | 2023-07-20 | |

| Chemenu | CM102719-100g |

4-Methyl-5-nitropyridin-2-amine |

21901-40-6 | 98% | 100g |

$163 | 2021-08-06 | |

| ChemScence | CS-W002060-100g |

4-Methyl-5-nitropyridin-2-amine |

21901-40-6 | 99.06% | 100g |

$108.0 | 2022-04-27 |

4-Methyl-5-nitro-2-pyridinamine サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:21901-40-6)4-Methyl-5-nitro-2-pyridinamine

注文番号:A1588

在庫ステータス:in Stock/in Stock

はかる:500g/1kg

清らかである:99%/99%

最終更新された価格情報:Friday, 30 August 2024 04:04

価格 ($):157.0/268.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:21901-40-6)2-氨基-4-甲基-5-硝基吡啶

注文番号:LE1680445

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:32

価格 ($):discuss personally

4-Methyl-5-nitro-2-pyridinamine 関連文献

-

1. Selective vicarious nucleophilic amination of 3-nitropyridinesJan M. Bakke,Harald Svensen,Raffaela Trevisan J. Chem. Soc. Perkin Trans. 1 2001 376

-

2. Antimalarial 2-alkoxy-6-chloro-9-dialkylaminoalkylamino-1 : 10-diaza-anthracenesD. M. Besly,A. A. Goldberg J. Chem. Soc. 1954 2448

-

3. Mass spectrometric studies of dissociation constants of noncovalent complexesElisabetta Boeri Erba,Renato Zenobi Annu. Rep. Prog. Chem. Sect. C: Phys. Chem. 2011 107 199

-

Linyi Wei,Sanjay V. Malhotra Med. Chem. Commun. 2012 3 1250

-

5. Selective vicarious nucleophilic amination of 3-nitropyridinesJan M. Bakke,Harald Svensen,Raffaela Trevisan J. Chem. Soc. Perkin Trans. 1 2001 376

21901-40-6 (4-Methyl-5-nitro-2-pyridinamine) 関連製品

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:21901-40-6)2-Amino-5-nitro-4-picoline

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:21901-40-6)2-Amino-4-methyl-5-nitropyridine

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ